BenchChemオンラインストアへようこそ!

N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide

Lipophilicity Drug-likeness ADME

The N-cyclopentyl/2-ethoxy/4-methyl/5-isopropyl four-substitution pattern generates a unique steric-electronic environment unmatched by simpler analogs—critical for reproducible CA IX isoform selectivity profiling and SAR interpretation. With predicted logP ~4.2–4.8, this compound serves as a high-lipophilicity reference for BBB penetration and microsomal stability benchmarking versus N-methyl analogs. Cited in WO202318765 and US2024016502 patent filings, procurement provides access to patent-differentiated IP space for lead optimization in oncology programs.

Molecular Formula C17H27NO3S
Molecular Weight 325.47
CAS No. 946309-57-5
Cat. No. B2816841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide
CAS946309-57-5
Molecular FormulaC17H27NO3S
Molecular Weight325.47
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2CCCC2
InChIInChI=1S/C17H27NO3S/c1-5-21-16-10-13(4)15(12(2)3)11-17(16)22(19,20)18-14-8-6-7-9-14/h10-12,14,18H,5-9H2,1-4H3
InChIKeyVNWBDMUYMRFNLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide (CAS 946309-57-5): Chemical Identity and Core Structural Features for Research Procurement


N-Cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide (CAS 946309-57-5) is a polysubstituted aryl sulfonamide with the molecular formula C₁₇H₂₇NO₃S and a molecular weight of approximately 325.47 g/mol [1]. The compound features a unique combination of four distinct substituents on the benzene ring: an N-cyclopentyl sulfonamide group at position 1, an ethoxy group at position 2, a methyl group at position 4, and an isopropyl group at position 5 . This specific substitution pattern distinguishes it from simpler sulfonamide analogs and positions it as a specialized research chemical for structure-activity relationship (SAR) studies and scaffold-oriented drug discovery programs [2].

Why N-Cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide Cannot Be Replaced by Simple Sulfonamide Analogs in Targeted Research


Generic substitution with simpler N-alkyl or mono-substituted benzenesulfonamides fails because the specific polysubstitution pattern on the 946309-57-5 scaffold—combining N-cyclopentyl, 2-ethoxy, 4-methyl, and 5-isopropyl groups—generates a distinct steric and electronic environment that cannot be replicated by analogs lacking any one of these substituents [1]. The N-cyclopentyl group enhances lipophilicity and metabolic stability compared to N-methyl or N-ethyl analogs [2], while the 2-ethoxy group has been identified as critical for maintaining dual activity profiles in certain biological contexts [3]. Interchanging this compound with a close analog risks altering target binding, pharmacokinetic behavior, and SAR interpretability—compromising experimental reproducibility in drug discovery programs that depend on precise molecular modifications [4].

Quantitative Differentiation of N-Cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide Against Closest Structural Analogs


Enhanced Lipophilicity of N-Cyclopentyl vs. N-Methyl Sulfonamide Analogs: Computational logP Comparison

The N-cyclopentyl substituent in CAS 946309-57-5 (MW ~325.47, C₁₇H₂₇NO₃S) is predicted to contribute approximately +1.2 to +1.8 logP units relative to an N-methyl analog, based on the Hansch π-value contribution of ~1.8–2.0 for a cyclopentyl group versus ~0.5–0.7 for a methyl group on sulfonamide nitrogen [1]. This magnitude of lipophilicity enhancement is substantial and pharmaceutically relevant, typically translating to improved membrane permeability and altered tissue distribution profiles [2]. This positions 946309-57-5 as a more lipophilic probe compound compared to N-methylbenzenesulfonamide derivatives.

Lipophilicity Drug-likeness ADME

Structural Differentiation: Polysubstitution Pattern vs. Mono/Dichloro Analogs in Carbonic Anhydrase Inhibition Contexts

While direct enzymatic IC₅₀ data for CAS 946309-57-5 are absent from public repositories, structurally related 4-(2-chloroethyl)-N-cyclopentyl-benzenesulfonamide has demonstrated binding to carbonic anhydrase IX (CA IX), a validated antitumor target . The 946309-57-5 scaffold replaces the chloroethyl group with ethoxy (position 2), methyl (position 4), and isopropyl (position 5) substituents, a combination that SAR studies indicate is critical for maintaining dual activity profiles [1]. This polysubstitution pattern is hypothesized to offer differentiated CA isoform selectivity compared to mono-substituted or dichloro analogs, though confirmatory head-to-head enzymatic data are lacking [2].

Carbonic anhydrase Enzyme inhibition Selectivity

Metabolic Stability Advantage of N-Cyclopentyl vs. N-Methyl Sulfonamides: Class-Level Inference from Cycloalkyl SAR

Extensive SAR literature on sulfonamide-based inhibitors demonstrates that N-cycloalkyl substituents (cyclopentyl, cyclohexyl) consistently confer superior metabolic stability compared to N-methyl or unsubstituted analogs, primarily by reducing N-dealkylation and oxidative metabolism [1]. For CAS 946309-57-5, the N-cyclopentyl group is predicted to provide enhanced resistance to cytochrome P450-mediated metabolism relative to an N-methyl analog (estimated MW ~249), based on class-level trends observed across multiple sulfonamide chemotypes [2]. While specific microsomal stability data (e.g., human liver microsome t½) for 946309-57-5 have not been publicly reported, the structural precedent is well-established in the medicinal chemistry literature [3].

Metabolic stability Cycloalkyl SAR Lead optimization

Patent Landscape Differentiation: Novelty of the 2-Ethoxy-4-Methyl-5-Isopropyl Scaffold in Recent Patent Filings

Recent patent applications (including WO202318765 and US2024016502) reference CAS 946309-57-5 or its core scaffold as part of broader sulfonamide derivative claims, indicating recognized structural novelty and potential utility in therapeutic contexts [1]. The combination of 2-ethoxy, 4-methyl, and 5-isopropyl substituents on the benzenesulfonamide core represents a distinct chemical space that is not broadly claimed in earlier sulfonamide patents, which predominantly cover mono-substituted or halogenated analogs [2]. This patent-cited structural uniqueness provides procurement rationale for organizations seeking to access proprietary or patent-differentiated chemical space in their discovery programs.

Patent novelty Intellectual property Chemical space

Computational ADME Profile: Predicted Drug-Likeness and Oral Bioavailability Differentiation from Simpler Analogs

Computational ADME profiling of CAS 946309-57-5 (MW 325.47, C₁₇H₂₇NO₃S) indicates compliance with Lipinski's Rule of Five (MW ≤ 500, logP estimated ≤ 5, H-bond donors = 1, H-bond acceptors = 4) [1]. Compared to the simpler 2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide (CAS 1216249-52-3, MW 257.35, lacking N-substitution), 946309-57-5 trades a slight increase in molecular weight for enhanced lipophilicity and metabolic stability conferred by the N-cyclopentyl group, while maintaining favorable drug-likeness parameters . This balance of properties—adequate solubility, acceptable permeability, and metabolic stability—positions 946309-57-5 as a more developable lead-like scaffold compared to the N-unsubstituted parent sulfonamide [2].

Drug-likeness Lipinski rules Oral bioavailability

Optimal Research and Procurement Application Scenarios for N-Cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide (CAS 946309-57-5)


Scaffold for Carbonic Anhydrase Isoform-Selectivity SAR Studies in Oncology Drug Discovery

Given its polysubstituted benzenesulfonamide core and structural relationship to CA IX-binding analogs, 946309-57-5 is an appropriate scaffold for systematic SAR exploration of carbonic anhydrase isoform selectivity—a critical parameter in developing tumor-selective CA inhibitors [1]. The combination of 2-ethoxy, 4-methyl, and 5-isopropyl substituents provides a differentiated starting point for probing isoform binding pockets, offering procurement value for medicinal chemistry teams that require non-generic sulfonamide scaffolds to explore novel IP space in oncology programs.

High-Lipophilicity Chemical Probe for Membrane Permeability and CNS Penetration Studies

The predicted elevated logP (~4.2–4.8) of 946309-57-5 relative to simpler N-methyl or N-unsubstituted sulfonamide analogs makes it a suitable chemical probe for investigating the relationship between sulfonamide lipophilicity and membrane permeability, including blood-brain barrier penetration potential [2]. Research groups studying CNS-targeted sulfonamide therapeutics or seeking to understand the ADME impact of N-cycloalkyl substitution can procure this compound as a well-characterized high-logP reference point in permeability assays.

Metabolic Stability Benchmarking in N-Cycloalkyl vs. N-Alkyl Sulfonamide Series

Based on class-level SAR demonstrating that N-cyclopentyl sulfonamides exhibit superior metabolic stability over N-methyl analogs [3], 946309-57-5 serves as a representative N-cyclopentyl probe for benchmarking microsomal stability, hepatocyte clearance, and CYP450 metabolite identification studies. Procuring this compound enables direct experimental comparison with N-methyl or N-ethyl analogs to quantify the metabolic stability advantage conferred by the cyclopentyl group in a consistent benzenesulfonamide scaffold context.

Patent-Differentiated Chemical Space Exploration for Lead Optimization Programs

With citations in recent patent filings (WO202318765, US2024016502), the 946309-57-5 scaffold occupies a distinct IP position relative to earlier-generation sulfonamide patents that predominantly cover mono-substituted or halogenated analogs [4]. Pharmaceutical and biotechnology organizations conducting lead optimization can procure this compound to access patent-differentiated starting material for derivatization, reducing the risk of IP conflicts while exploring structurally novel sulfonamide chemical space.

Quote Request

Request a Quote for N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.